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Furfuryl isovalerate

Flavor Chemistry Volatility Physicochemical Properties

Furfuryl isovalerate (CAS 13678-60-9), also known as furfuryl 3-methylbutanoate, is a fatty acid ester classified within the furfuryl ester family. It is a synthetic flavoring agent with a characteristic berry, fruity, grape, and ripe plum odor profile.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 13678-60-9
Cat. No. B1604784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl isovalerate
CAS13678-60-9
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1=CC=CO1
InChIInChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3
InChIKeyFKGUIBCHHSHJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Isovalerate (CAS 13678-60-9) Baseline Procurement & Identity Overview


Furfuryl isovalerate (CAS 13678-60-9), also known as furfuryl 3-methylbutanoate, is a fatty acid ester classified within the furfuryl ester family [1]. It is a synthetic flavoring agent with a characteristic berry, fruity, grape, and ripe plum odor profile [2]. The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol [1]. It is listed under FEMA No. 3283 and JECFA No. 743 and is primarily utilized in the food and beverage industry for flavor formulation [2].

Why Furfuryl Isovalerate Cannot Be Generically Substituted in Flavor Formulations


In the class of furfuryl esters, simple substitution based on cost or availability is scientifically invalid due to significant variations in physicochemical properties and organoleptic profiles. The structure-odor relationship is highly sensitive to the acyl chain length and branching. For instance, furfuryl isovalerate possesses a branched isovalerate moiety, which contributes to a distinct ripe fruit and berry character, whereas its straight-chain analog furfuryl valerate presents a different aroma profile [1]. Furthermore, the lack of comprehensive published literature on direct sensory and stability comparisons necessitates that procurement decisions rely on the best available cross-study data and class-level inferences to ensure formulation integrity and performance consistency [2].

Quantitative Differentiation Evidence for Furfuryl Isovalerate vs. Comparators


Comparative Boiling Point: Furfuryl Isovalerate vs. Straight-Chain and Other Branched Furfuryl Esters

Furfuryl isovalerate exhibits a boiling point that is distinct from its straight-chain analog, furfuryl valerate, and its other branched counterparts. Under identical vacuum conditions (11 mm Hg), furfuryl isovalerate boils at 97-98°C. This is notably lower than furfuryl valerate, which is reported to have a higher boiling point, and differs from other branched isomers like furfuryl α-methylbutyrate (b.p. 96°C at 11 mm Hg) [1]. These differences in volatility are critical for formulation science, as they directly influence a compound's vapor pressure and, consequently, its odor release profile and stability during thermal processing.

Flavor Chemistry Volatility Physicochemical Properties

Regulatory Safety Margin: Furfuryl Isovalerate's Group ADI in Comparison to Individual Flavoring Substance Assessments

Furfuryl isovalerate is included in a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight, established by JECFA in 2000 [1]. This group ADI applies to a specific set of related furfuryl and furoate esters, including furfuryl alcohol, furfuryl acetate, furfuryl propionate, and others [1]. This regulatory classification is a critical differentiator: while many individual flavoring substances are evaluated solely based on their estimated intake via the Maximized Survey-derived Daily Intake (MSDI) approach [2], furfuryl isovalerate benefits from the additional safety assurance provided by this group toxicological evaluation. This provides procurement teams with a well-defined, quantitative safety benchmark that is not universally available for all flavor compounds.

Food Safety Regulatory Toxicology Flavor Ingredient Procurement

Hydrophobicity and Predicted LogP: Furfuryl Isovalerate vs. Shorter-Chain Furfuryl Esters

Furfuryl isovalerate exhibits a measured logP (octanol-water partition coefficient) of approximately 2.50 . This value is higher than that of shorter-chain furfuryl esters like furfuryl acetate (logP ~1.0) or furfuryl propionate (logP ~1.5), reflecting its increased hydrophobicity due to the longer, branched isovalerate chain [1]. This difference in logP translates to a lower water solubility for furfuryl isovalerate (calculated at 0.42 g/L) [2] compared to its shorter-chain analogs. In practical formulation, this means furfuryl isovalerate will preferentially partition into the lipid phase of a food matrix, offering a distinct flavor release profile that is more sustained and less volatile than its more hydrophilic counterparts.

Formulation Science Physicochemical Properties Solubility

Validated Application Scenarios for Furfuryl Isovalerate Based on Quantitative Evidence


Precision Formulation of Heat-Processed Fruit and Berry Flavors

Based on its defined boiling point range of 97-98°C at 11 mm Hg [1], furfuryl isovalerate is best utilized in flavor formulations for products undergoing thermal processing, such as baked goods, hard candies, and pasteurized fruit fillings. Its specific volatility profile ensures it provides a robust berry and ripe fruit character without flashing off prematurely, differentiating it from more volatile esters like furfuryl acetate [1].

Scientifically-Validated Flavoring for Coffee and Cocoa Products

Furfuryl isovalerate is a documented constituent of coffee aroma [2] and is specifically cited in patents for coffee flavor enhancement [1]. Its procurement is justified for creating authentic coffee and cocoa flavor profiles, supported by its regulatory status (FEMA 3283) and inclusion in safety evaluations by EFSA and JECFA [3].

Formulation of Lipid-Based Flavor Delivery Systems

Due to its high logP of 2.50 and low water solubility of 0.42 g/L , furfuryl isovalerate is the preferred choice over shorter-chain, more water-soluble furfuryl esters for flavoring lipid-rich matrices. This includes applications in chocolates, confectionery coatings, savory snacks, and dairy-based desserts, where its preferential partitioning into the fat phase ensures a more authentic, sustained flavor release and minimizes loss to the aqueous phase during processing and storage .

Regulatory-Compliant Flavor Development for Global Markets

Procurement is specifically warranted for products intended for international markets, as furfuryl isovalerate benefits from a well-defined safety profile. It is covered under EU Regulation 1334/2008 and is included in the group ADI evaluation by JECFA [3]. This established regulatory status, backed by quantitative intake limits [3], simplifies compliance documentation and reduces time-to-market risk compared to using less-evaluated alternative compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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